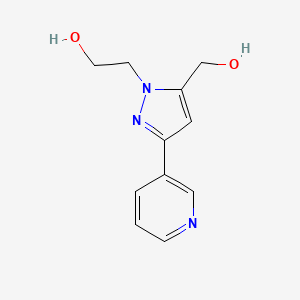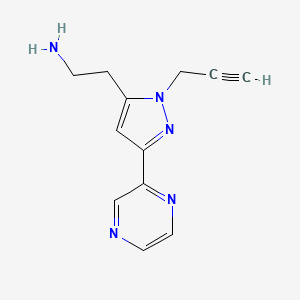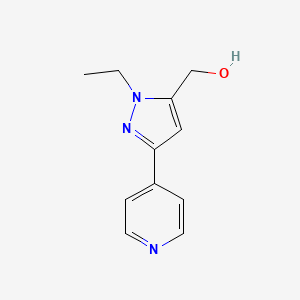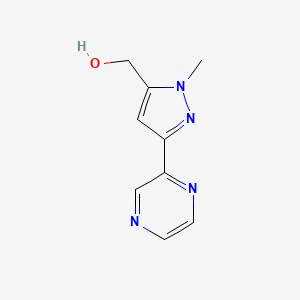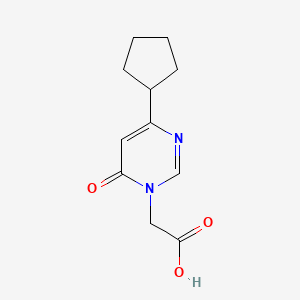
2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid (2CPA) is a small organic molecule that has been studied extensively for its potential applications in a variety of scientific fields. 2CPA is a derivative of acetic acid, which is a common organic compound found in many everyday products. Its structure consists of a cyclopentyl ring, an oxygen atom, and a pyrimidine ring, which makes it a highly versatile molecule. 2CPA has been studied for its potential uses in scientific research, drug discovery, and laboratory experiments.
Scientific Research Applications
Synthesis and Reactivity
- Chemical Modification and Reactivity : A study by Quiroga et al. (2008) explored the cyanoacetylation of 6-aminopyrimidines, demonstrating the reactivity of pyrimidine derivatives with cyanoacetic acid, which could be relevant for the modification of similar compounds (Quiroga et al., 2008). Such reactions may offer pathways for the functionalization of "2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid" for various research applications.
- Synthesis of Heterocyclic Compounds : Research by Jilale et al. (1993) on the synthesis of cyclopentathiophenacetic acid derivatives provides an example of constructing bicyclic systems, which might offer insights into synthetic strategies applicable to pyrimidinyl acetic acids (Jilale et al., 1993).
Structural Analysis and Derivatives
- Crystal Structure and Interactions : The study of crystal structures, as conducted by Ebenezer and Muthiah (2010) on dimethoxypyrimidin-amine and indolyl acetic acid co-crystals, highlights the importance of hydrogen bonding and supramolecular interactions in defining the properties of such compounds (Ebenezer & Muthiah, 2010). This approach could be applied to study the molecular interactions and crystal packing of "2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid" derivatives.
Potential Applications in Biological Systems
- Antimicrobial and Insecticidal Activity : Deohate and Palaspagar (2020) described the synthesis and evaluation of pyrimidine-linked pyrazole derivatives for their insecticidal and antibacterial potential. Similar studies could explore the biological activities of pyrimidinyl acetic acid derivatives, assessing their potential as bioactive molecules (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-(4-cyclopentyl-6-oxopyrimidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-5-9(8-3-1-2-4-8)12-7-13(10)6-11(15)16/h5,7-8H,1-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPFLRDOXGELB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)

